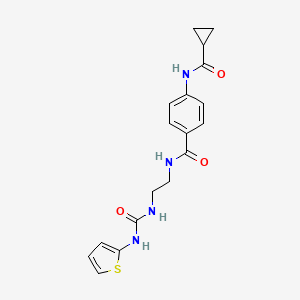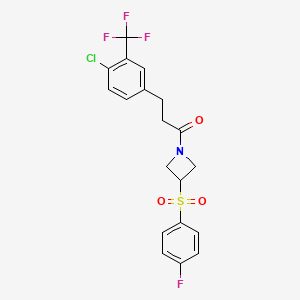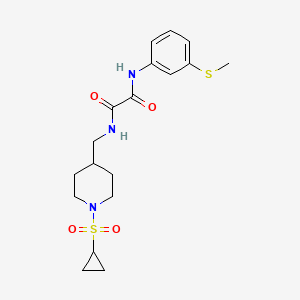
N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H25N3O4S2 and its molecular weight is 411.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cyclin-Dependent Kinase Inhibitors
One significant area of application involves the exploration of compounds related to N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide for their potential as cyclin-dependent kinase inhibitors. These compounds, through a process of oxidation and Cope-type elimination, have shown promising inhibitory effects on CDK2, a critical enzyme involved in cell cycle regulation. This approach demonstrates the compound's potential in medicinal chemistry, especially in the development of cancer therapeutics (Griffin et al., 2006).
Phospholipase A2 Inhibitors
Another research application is in the synthesis and evaluation of benzenesulfonamides, closely related to the chemical structure of this compound, as membrane-bound phospholipase A2 inhibitors. These compounds have demonstrated significant potential in reducing myocardial infarction size in animal models, highlighting their potential in cardiovascular disease treatment (Oinuma et al., 1991).
Growth Hormone Secretagogue Analysis
The compound's structure has also been utilized in the study of growth hormone secretagogues (GHS), where tandem mass spectrometry analyses have provided insights into amide bond cleavage and gas-phase rearrangement processes. These findings contribute to the understanding of the pharmacokinetics and metabolism of novel drugs, offering a foundation for developing orally active GHS with therapeutic applications (Qin, 2002).
Enzyme Inhibition Studies
Research on derivatives of this compound has extended to their evaluation as inhibitors of various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These studies not only highlight the compounds' potential therapeutic benefits in treating diseases like Alzheimer's but also underscore their versatility in drug development (Khalid et al., 2014).
5-HT7 Receptor Selectivity
Further applications include the investigation into the selectivity of N-alkylated arylsulfonamides, structurally related to the compound , as 5-HT7 receptor ligands. These studies aim to develop treatments for CNS disorders by leveraging the compounds' potential to behave as selective ligands or multifunctional agents, demonstrating a polypharmacological approach to complex disease treatment (Canale et al., 2016).
Propiedades
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S2/c1-26-15-4-2-3-14(11-15)20-18(23)17(22)19-12-13-7-9-21(10-8-13)27(24,25)16-5-6-16/h2-4,11,13,16H,5-10,12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQYPSMOEPLCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Bromopropoxy)methyl]cyclopropane](/img/structure/B2829856.png)
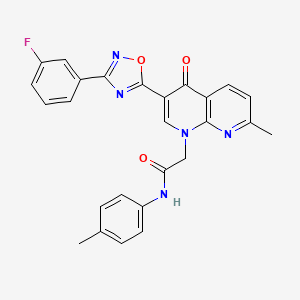
![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

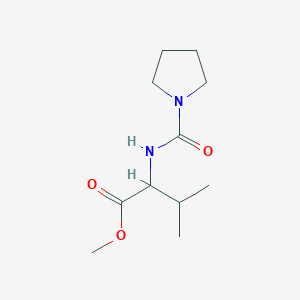
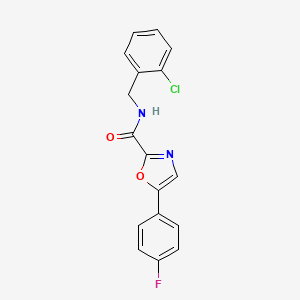
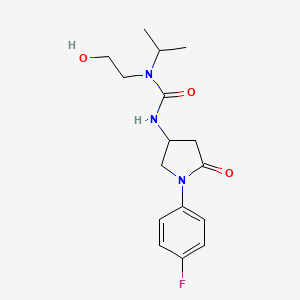
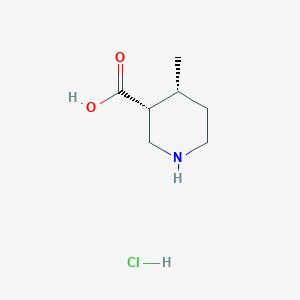
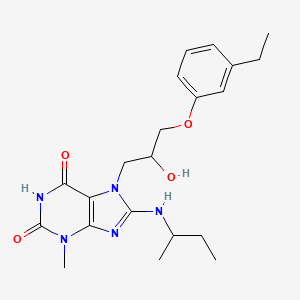
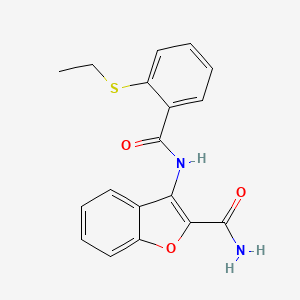
![1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2829874.png)
